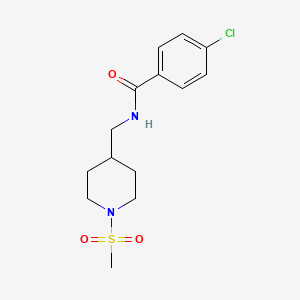

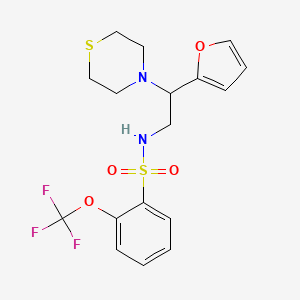

4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

カタログ番号 B2429842

CAS番号:

1235657-28-9

分子量: 330.83

InChIキー: YZKMZMRRSGJAHE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Optically transparent single crystals of this compound hydrate were synthesized successfully by slow evaporation method using ethyl methyl ketone as solvent . The crystal was grown within a period of 10 to 15 days . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound was confirmed by UV-Vis, NMR, FT-IR spectral analysis . The crystal is crystallized in monoclinic system with space group P21/n . The cell dimensions were obtained by single crystal X-ray diffraction (XRD) study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protodeboronation of pinacol boronic esters . This reaction is not well developed and utilizes a radical approach .科学的研究の応用

Design and Synthesis for Serotonergic Activity

- Serotonin 4 Receptor Agonist Development : A study by Sonda et al. (2003) explored the synthesis of benzamide derivatives, including structures related to 4-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, as potent serotonin 4 (5-HT4) receptor agonists. These compounds were tested for their ability to contract the isolated guinea-pig ascending colon, highlighting their potential application in enhancing gastrointestinal motility. The modifications to improve oral bioavailability were specifically noted, suggesting a focused approach on increasing intestinal absorption rates for potential therapeutic uses (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Antidepressant and Anti-dementia Agents

- Anti-acetylcholinesterase Activity : Research by Sugimoto et al. (1990) involved synthesizing a series of piperidine derivatives to evaluate their anti-acetylcholinesterase (AChE) activity. The introduction of various groups to the benzamide nucleus significantly influenced the compounds' potency as AChE inhibitors, suggesting a path for developing novel antidementia agents. This highlights the broader pharmacological implications of structurally related compounds in neurodegenerative disease treatment (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Hedgehog Pathway Inhibition

- Cancer Therapy : A study on GDC-0449 (vismodegib), a compound with a similar molecular structure, investigated its metabolic fate and disposition in rats and dogs. The research aimed at understanding the inhibitor's role in blocking the Hedgehog signaling pathway, crucial for treating basal cell carcinoma. The study detailed the compound's absorption, distribution, metabolism, and excretion, providing a framework for developing cancer therapeutics (Yue, Chen, Mulder, Deese, Takahashi, Rudewicz, Reynolds, Solon, Hop, Wong, & Khojasteh, 2011).

Antimicrobial Agents

- Antimicrobial Activity Against Tomato Pathogens : The antimicrobial potential of piperidine derivatives was explored by Vinaya et al. (2009), who synthesized and evaluated various 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives. These compounds showed significant potency against bacterial and fungal pathogens affecting tomato plants, indicating their applicability in agricultural biotechnology and plant protection (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).

特性

IUPAC Name |

4-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKMZMRRSGJAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2429760.png)

![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)

![4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2429763.png)

![2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2429764.png)

![2-Methylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2429766.png)

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)

![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)